1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea
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Description
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C16H20FN5O3 and its molecular weight is 349.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antioxidant Activity
The study by George et al. (2010) focused on the synthesis of various derivatives through the Biginelli reaction, followed by condensation and reaction processes to obtain products screened for their antioxidant activity. Although the compound "1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea" is not directly mentioned, the research involves dimethoxypyrimidinyl compounds, which could provide insights into the synthetic routes and potential antioxidant applications of related compounds (George, Sabitha, Kumar, & Ravi, 2010).
Dimerization via Hydrogen Bonding
Beijer et al. (1998) explored the dimerization of ureidopyrimidones through quadruple hydrogen bonding, demonstrating the significance of donor-acceptor arrays in solid-state and solution-phase dimerization. This study provides valuable information on the structural and bonding characteristics of pyrimidinone derivatives, which could be relevant to understanding the properties and applications of "this compound" (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Syntheses of Polyamides Containing Nucleobases
Hattori and Kinoshita (1979) synthesized polyamides containing nucleobases like uracil and adenine by reacting urea derivatives with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation. This research could provide insights into the incorporation of pyrimidinyl and urea functionalities into polymers, potentially relevant to the applications of "this compound" in polymer science (Hattori & Kinoshita, 1979).
Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids
Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids via the Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method offers a route to synthesize urea derivatives, potentially including "this compound," under mild conditions without racemization, which could be significant for its synthesis and applications in various fields (Thalluri, Manne, Dev, & Mandal, 2014).
Degradation of Sulfonylurea Herbicides
Saha and Kulshrestha (2002) investigated the degradation of sulfosulfuron, a compound structurally related to sulfonylurea herbicides, under various abiotic factors. This study provides insights into the environmental stability and degradation pathways of sulfonylurea compounds, which may be relevant for understanding the environmental behavior of "this compound" (Saha & Kulshrestha, 2002).
Properties
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3/c1-10-4-5-11(8-12(10)17)20-15(23)19-7-6-18-13-9-14(24-2)22-16(21-13)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISFZLJQJFUVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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